molecular formula C10H12ClNOS B7517684 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide

Cat. No. B7517684
M. Wt: 229.73 g/mol
InChI Key: GRVINRCELRCURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as cyclopropane carboxamides, which have been shown to have a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in the regulation of pain, inflammation, and anxiety, among other physiological processes.
Biochemical and Physiological Effects:
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of pain and inflammation, as well as the modulation of anxiety-like behaviors. These effects are thought to be mediated by the blockade of CB1 receptors in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide is its selectivity for the CB1 receptor, which allows for more targeted pharmacological effects. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects at higher doses.

Future Directions

There are several potential future directions for research on N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide and other cyclopropane carboxamides. These include the development of more potent and selective CB1 receptor antagonists, the exploration of other pharmacological targets for these compounds, and the investigation of their potential therapeutic applications in a variety of diseases and conditions.

Synthesis Methods

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 5-chlorothiophene-2-carboxylic acid with N-(2-chloroethyl)cyclopropanecarboxamide in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including pain, inflammation, and anxiety. In preclinical studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic properties.

properties

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-6(8-4-5-9(11)14-8)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVINRCELRCURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide

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